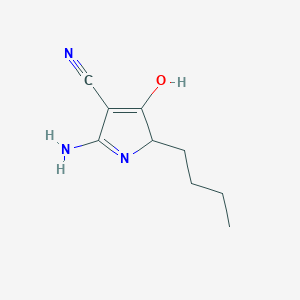
Sodium 2-chloro-4-cyanobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-4-cyanobenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₃ClNNaO₂S and a molecular weight of 223.61 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a sulfinate group, a chlorine atom, and a cyano group attached to a benzene ring.
Méthodes De Préparation
The synthesis of Sodium 2-chloro-4-cyanobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloro-4-cyanobenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
Sodium 2-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfinate group can undergo oxidation to form sulfonates or reduction to form thiols.
Coupling Reactions: The cyano group can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 2-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-chloro-4-cyanobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine and cyano groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Sodium 2-chloro-4-cyanobenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Lacks the chlorine and cyano groups, making it less reactive in certain substitution and coupling reactions.
Sodium 2-chlorobenzenesulfinate: Lacks the cyano group, affecting its reactivity and applications.
Sodium 4-cyanobenzenesulfinate:
The presence of both chlorine and cyano groups in this compound makes it unique and versatile for various applications .
Propriétés
Formule moléculaire |
C7H3ClNNaO2S |
|---|---|
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
sodium;2-chloro-4-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
OOFKCYDXVRUVNR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C#N)Cl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)





![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


